E7766 disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H26F2N10Na2O8P2S2 |

|---|---|

Molecular Weight |

792.6 g/mol |

InChI |

InChI=1S/C24H26F2N10O8P2S2.2Na/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);;/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1 |

InChI Key |

QWTXENZPIFHOGW-KHAHIFMESA-N |

Isomeric SMILES |

C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na] |

Canonical SMILES |

C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na] |

Origin of Product |

United States |

Foundational & Exploratory

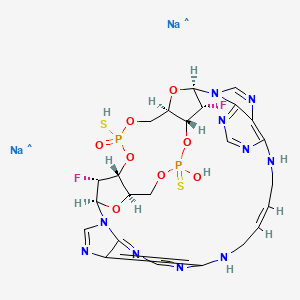

E7766 disodium synthesis and chemical structure

An In-depth Technical Guide to E7766 Disodium: Synthesis and Chemical Structure

Introduction

E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist developed for cancer immunotherapy.[1][2][3] As a potent activator of both human and mouse STING pathways, E7766 has demonstrated significant antitumor activity in preclinical models and is currently under clinical investigation.[4][5][6] Its unique macrocyclic structure locks the molecule in a bioactive conformation, enhancing binding affinity and conferring pan-genotypic activity across major human STING variants.[4][7] This guide provides a detailed overview of the chemical structure, synthesis, and biological activity of E7766 for researchers and drug development professionals.

Chemical Structure and Properties

E7766 is distinguished by a transannular macrocyclic bridge that links the two nucleobases of a cyclic dinucleotide (CDN) core.[4][7] This structural constraint pre-organizes the molecule into the U-shaped conformation required for optimal binding to the STING protein dimer.[7] The molecule comprises two 2'-deoxy-2'-fluoro-adenosine moieties linked by phosphorothioate bonds and the olefin macrocycle.[8]

Systematic Name (IUPAC): (19S,22R,23R,23aR,25R,27aR,29R,210R,210aR,212S,214aR,39S,E)-23,210-difluoro-25,212-dimercapto-23,23a,27a,29,210,210a,214,214a-octahydro-19H,22H,27H,39H-4,9-diaza-1,3(9,6)-dipurina-2(2,9)-difuro[3,2-d:3',2'-j][1][2][9][10]tetraoxa[4][11]diphosphacyclododecinacyclononaphan-6-ene 25,212-dioxide[12]

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₆F₂N₁₀O₈P₂S₂ | [12] |

| Molecular Weight | 746.60 g/mol | [12] |

| Exact Mass | 746.0820 | [12] |

| CAS Number | 2242635-02-3 | [12] |

| Appearance | White to off-white solid powder |

Figure 1: 2D Chemical Structure of E7766.

The crystal structure of E7766 in complex with the human STING protein has been resolved (PDB ID: 6XF3), providing detailed insights into the binding interactions that underpin its high potency and broad activity.[11]

Synthesis of E7766

Two complementary, stereoselective synthetic routes for E7766 have been developed.[4][7] The following outlines the key steps of the first-generation synthesis. The process involves the careful construction of the modified nucleoside components, followed by the formation of the cyclic dinucleotide, and finally, the crucial macrocyclization step.

Experimental Protocol: First-Generation Synthesis

A detailed, step-by-step protocol for the synthesis of E7766 is proprietary and found within the primary literature. However, the overall synthetic strategy can be summarized as follows:

-

Preparation of Modified Nucleosides: The synthesis begins with commercially available adenosine precursors. Standard protecting group chemistry is employed to selectively protect the hydroxyl groups. Fluorination at the 2'-position is a key step, followed by the introduction of functional groups on the purine base necessary for the subsequent macrocyclization.

-

Phosphoramidite Chemistry: The protected and modified nucleosides are converted into phosphoramidite building blocks.

-

Oligonucleotide Synthesis: The two phosphoramidite monomers are coupled on a solid support or in solution to form the linear dinucleotide. This step establishes the phosphorothioate linkages with controlled stereochemistry.

-

Cyclization: The linear precursor is cleaved from the solid support (if used) and subjected to an intramolecular cyclization reaction to form the core cyclic dinucleotide structure.

-

Macrocyclization: The defining step involves the formation of the trans-annular olefin bridge between the two adenine bases. This is typically achieved via a ring-closing metathesis reaction (e.g., using a Grubbs catalyst) between two pre-installed alkene tethers on the nucleobases.

-

Deprotection and Purification: All remaining protecting groups are removed under appropriate conditions. The final product, E7766, is then purified to a high degree using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC). The disodium salt is prepared in the final steps by titration with a sodium source.

Synthesis Workflow

Caption: High-level workflow for the stereoselective synthesis of E7766.

Mechanism of Action and Signaling Pathway

E7766 functions as a direct agonist of the STING protein, a central mediator of innate immunity.[1] Upon administration, E7766 binds to the STING dimer in the endoplasmic reticulum, inducing a conformational change.[7] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as CXCL10.[1][10] This cascade initiates a robust anti-tumor immune response, characterized by enhanced antigen presentation by dendritic cells and the activation and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.[1][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [scholarship.miami.edu]

- 10. rcsb.org [rcsb.org]

- 11. medkoo.com [medkoo.com]

- 12. researchgate.net [researchgate.net]

E7766 Disodium: A Technical Guide to its Mechanism of STING Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 disodium is a novel, potent, and pan-genotypic agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1][2][3] Structurally, E7766 is a macrocycle-bridged STING agonist (MBSA) that locks the molecule in a bioactive U-shaped conformation, enhancing its binding affinity and stability.[1][3] This unique design overcomes limitations of earlier cyclic dinucleotide (CDN) STING agonists, demonstrating consistent and potent activity across various human STING genetic variants.[1][3][4] This technical guide provides an in-depth overview of the mechanism by which E7766 activates the STING pathway, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: STING Pathway Activation

E7766 activates the STING pathway, leading to a robust innate and adaptive anti-tumor immune response.[5][6] The mechanism can be summarized in the following steps:

-

Direct Binding to STING: E7766 directly binds to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[1] The macrocyclic bridge of E7766 enhances its affinity for the STING dimer binding pocket.[2][7]

-

Conformational Change and Activation: Upon binding, E7766 induces a conformational change in the STING protein, leading to its activation.

-

Recruitment of TBK1: Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1]

-

Phosphorylation of IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Concurrently, the STING pathway also activates the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1]

-

Induction of Type I Interferons and Pro-inflammatory Cytokines: Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of Type I interferons (IFN-α and IFN-β).[1][5][6] Activated NF-κB also moves to the nucleus and promotes the transcription of various pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.[5][6][8]

-

Anti-Tumor Immune Response: The secreted Type I interferons and cytokines orchestrate a powerful anti-tumor immune response. This includes enhanced antigen presentation by dendritic cells, activation and recruitment of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), and remodeling of the tumor microenvironment to be more immune-supportive.[5][6]

Signaling Pathway Diagram

Caption: E7766-mediated STING signaling pathway.

Quantitative Data

The potency and pan-genotypic activity of E7766 have been quantified in various assays.

Table 1: In Vitro Activity of E7766

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Binding Affinity (Kd) | 40 nM | Human STING protein | [9] |

| IC50 (IFN-β induction) | 0.15 - 0.79 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) across 7 major human STING genotypes | [4][10] |

| EC50 (WT hSTING) | 1.0 µM | Not specified | [9] |

| EC50 (HAQ hSTING) | 2.2 µM | Not specified | [9] |

| EC50 (AQ hSTING) | 1.2 µM | Not specified | [9] |

| EC50 (REF hSTING) | 4.9 µM | Not specified | [9] |

Table 2: In Vivo Anti-Tumor Efficacy and Immune Response

| Animal Model | Treatment Regimen | Outcome | Reference |

| CT26 Liver Metastasis Model (BALB/c mice) | Single intratumoral injection of 10 mg/kg E7766 into a subcutaneous tumor | 90% cure rate with no recurrence for over 8 months; development of robust immune memory | [10] |

| KrasG12D/+ Trp53-/- Sarcoma Model (C57BL/6 mice) | Single intratumoral injection of 4 mg/kg E7766 | Durable tumor clearance; induction of CD8+ T-cell infiltration | [11] |

| Human Advanced Solid Tumors (Phase I Clinical Trial) | Intratumoral injections from 75 to 1000 µg | Transient increase in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection | [6][8][12] |

Experimental Protocols

In Vitro IFN-β Induction Assay in Human PBMCs

This protocol is a generalized representation based on available data.

-

Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the PBMCs in 96-well plates at a density of 2 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

IFN-β Quantification: Measure the concentration of IFN-β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the log of the E7766 concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Murine Sarcoma Model

This protocol is based on the study by Hildebrand et al. (2025).[11]

-

Cell Line: Utilize the KrasG12D/+ Trp53-/- (KP) murine soft tissue sarcoma cell line.

-

Animal Model: Use 8-12 week old male and female C57BL/6 mice.

-

Tumor Engraftment: Inject 1 x 10^6 KP cells subcutaneously into the flank of the mice.

-

Treatment: When tumors reach a palpable size (approximately 50-100 mm³), administer a single intratumoral injection of E7766 at a dose of 4 mg/kg.

-

Tumor Monitoring: Measure tumor volume twice weekly using calipers.

-

Immune Phenotyping: At specified time points, euthanize a cohort of mice and harvest tumors, spleens, and blood for immune cell analysis by flow cytometry using antibodies against CD3, CD4, CD8, NK1.1, F4/80, etc.

-

Cytokine Analysis: Collect serum at various time points post-injection and analyze cytokine levels using a multiplex immunoassay (e.g., Luminex).

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of E7766.

Structural Basis for Potent Pan-Genotypic Activity

Co-crystal structures of E7766 bound to wild-type (WT) and reference (REF) genotypes of human STING reveal the structural basis for its enhanced potency and broad activity.[2][7][13] The macrocyclic bridge locks the molecule in a conformation that optimizes interactions with the STING binding pocket.[3] This pre-organized bioactive conformation minimizes the entropic penalty of binding. Furthermore, the linker creates new and specific interactions with the STING "lid" loop, which differs between genotypes, explaining its potent activity across various STING variants.[7]

Conclusion

This compound represents a significant advancement in the development of STING agonists for cancer immunotherapy. Its unique macrocyclic structure confers enhanced stability, high binding affinity, and potent pan-genotypic activity. The activation of the STING pathway by E7766 leads to a robust and durable anti-tumor immune response, as demonstrated in preclinical models and early clinical studies. The detailed mechanisms and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of STING activation.

References

- 1. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 11. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pan-Genotypic Activity of E7766 Disodium on STING Variants: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor and anti-pathogen response. However, the genetic variability of the STING protein in the human population presents a significant challenge for the development of broadly effective STING-targeting therapeutics. E7766 disodium is a novel, macrocycle-bridged STING agonist (MBSA) designed to overcome this limitation. This document provides a detailed technical overview of the pan-genotypic activity of E7766, its mechanism of action, and the experimental methodologies used to characterize its potent and broad efficacy.

Introduction: The STING Pathway and Genetic Diversity

The STING pathway plays a pivotal role in linking the detection of cytosolic double-stranded DNA (dsDNA) to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This signaling cascade is initiated by cyclic GMP-AMP synthase (cGAS), which, upon binding to dsDNA, synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[1][2] 2'3'-cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[2][3] STING activation leads to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[4][5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs and other immune-stimulatory genes.[4][5]

Several non-synonymous variants of the human STING gene have been identified, which can impact the efficacy of STING agonists.[3] This genetic diversity necessitates the development of agonists that can effectively activate a broad range of STING variants, ensuring therapeutic benefit across a wider patient population.

This compound: A Novel Macrocycle-Bridged STING Agonist

E7766 is a structurally unique STING agonist characterized by a transannular macrocyclic bridge that locks the molecule in a bioactive U-shaped conformation.[6][7] This structural rigidity enhances its binding affinity and stability, leading to superior potency compared to conventional cyclic dinucleotide (CDN) STING agonists.[4][6] E7766 has been shown to activate both human and murine STING proteins.[8][9]

Mechanism of Action

Upon administration, E7766 binds directly to the STING protein, inducing a conformational change that triggers its activation.[4] This initiates the downstream signaling cascade involving TBK1 and IRF3, leading to the production of pro-inflammatory cytokines, most notably IFN-β.[4][9] The enhanced expression of IFN-β promotes the cross-presentation of tumor-associated antigens by dendritic cells, ultimately leading to a robust cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[4]

Pan-Genotypic Activity of E7766

A key advantage of E7766 is its ability to potently activate a wide array of human STING genetic variants. Preclinical studies have demonstrated that E7766 maintains high activity across major human STING genotypes, a significant improvement over reference CDN agonists which exhibit variable and often weaker potency.[8][9]

Quantitative Analysis of STING Variant Activation

The potency of E7766 has been quantified across seven human STING genotypes, showing consistent activity with a narrow IC50 range. In contrast, a reference CDN STING agonist displayed significantly weaker and more variable activity across the same genotypes.[9][10]

| STING Genotype | E7766 IC50 (µM) | Reference CDN Agonist IC50 (µM) |

| Genotype 1 | 0.15 - 0.79 | 1.88 - >50 |

| Genotype 2 | 0.15 - 0.79 | 1.88 - >50 |

| Genotype 3 | 0.15 - 0.79 | 1.88 - >50 |

| Genotype 4 | 0.15 - 0.79 | 1.88 - >50 |

| Genotype 5 | 0.15 - 0.79 | 1.88 - >50 |

| Genotype 6 | 0.15 - 0.79 | 1.88 - >50 |

| Genotype 7 | 0.15 - 0.79 | 1.88 - >50 |

| Table 1: Comparative potency of E7766 and a reference CDN agonist across seven human STING genotypes, with data derived from studies in human PBMCs.[9][10] |

Preclinical and Clinical Evidence

In vivo studies in murine tumor models have demonstrated the potent anti-tumor activity of E7766. Single intratumoral injections have led to complete tumor regression and the development of long-lasting immunological memory.[8][9] In a CT26 murine model with both subcutaneous and liver tumors, a single injection of E7766 resulted in the resolution of 90% of tumors with no recurrence for over eight months.[8][9] A phase 1/1b clinical trial (NCT04144140) is currently evaluating the safety and efficacy of E7766 monotherapy in patients with advanced solid tumors and lymphomas.[8]

Experimental Protocols

The characterization of E7766's activity on STING variants involves several key experimental methodologies.

In Vitro STING Activation Assay using Luciferase Reporter

This assay is commonly used to measure the ligand-dependent activation of the STING pathway.

Objective: To quantify the activation of different human STING variants by E7766 through the measurement of downstream IFN-β promoter activity.

Materials:

-

HEK293T cells

-

Expression plasmids for various human STING variants

-

IFN-β promoter-luciferase reporter plasmid

-

Control reporter plasmid (e.g., CMV-Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Plate HEK293T cells in 24-well plates to achieve 75-90% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the expression plasmid for a specific STING variant, the IFN-β-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 18-24 hours to allow for protein expression.

-

STING Agonist Treatment: Treat the transfected cells with varying concentrations of this compound.

-

Incubation: Incubate for an additional 18-24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of E7766 to determine the EC50 value.

Cytokine Measurement in Human PBMCs

Objective: To measure the production of IFN-β and other cytokines in primary human immune cells expressing different STING genotypes in response to E7766.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from donors with known STING genotypes

-

RPMI-1640 medium supplemented with FBS

-

This compound

-

ELISA kit for human IFN-β

-

Multi-well cell culture plates

Protocol:

-

Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.

-

Cell Seeding: Seed PBMCs in 96-well plates at a specified density.

-

Treatment: Treat the cells with a dose range of E7766.

-

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IFN-β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the E7766 concentration to determine the IC50 for each donor/genotype.

Conclusion

This compound represents a significant advancement in the development of STING-targeted immunotherapies. Its unique macrocycle-bridged structure confers high potency and, critically, broad activity across the spectrum of human STING genetic variants. This pan-genotypic efficacy addresses a key challenge in the clinical translation of STING agonists. The robust preclinical data, demonstrating potent anti-tumor effects and the induction of durable immune memory, underscore the therapeutic potential of E7766. Ongoing clinical investigations will further elucidate the safety and efficacy of this promising agent in the treatment of advanced cancers.

References

- 1. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Facebook [cancer.gov]

- 5. benchchem.com [benchchem.com]

- 6. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. targetedonc.com [targetedonc.com]

- 9. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity of E7766 Disodium to Human STING Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of E7766 disodium, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist, to the human STING protein. E7766 is engineered for enhanced stability and binding affinity across various STING genotypes, positioning it as a promising candidate for cancer immunotherapy.[1][2]

Quantitative Binding Affinity and Potency

This compound demonstrates a high binding affinity for the human STING protein. Its unique macrocyclic structure is designed to lock the molecule in a bioactive conformation, leading to enhanced potency.[3] The quantitative data for the binding affinity and functional potency of E7766 are summarized below.

| Parameter | Value | Cell/System | Notes |

| Binding Affinity (Kd) | 40 nM | Recombinant STING protein | This value indicates a strong direct binding interaction between E7766 and the STING protein.[4][5] |

| Functional Potency (EC50) | 0.15 - 0.79 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | This range reflects the potent and consistent activity of E7766 across seven major human STING genotypes, leading to the induction of IFN-β.[2][4] |

| Inhibitory Concentration (IC50) | 0.15 - 0.79 µM | Human PBMCs | In a competitive context, E7766 demonstrates potent activity across various STING genotypes.[2][6] |

| EC50 for STING Variants | 1 µM (Wild-Type), 2.2 µM (HAQ), 1.2 µM (AQ), 4.9 µM (REF) | Not specified | These values highlight the pan-genotypic activity of E7766.[5] |

Experimental Protocols

The determination of the binding affinity and functional potency of E7766 involves several key experimental methodologies. While specific, detailed protocols from the original researchers are proprietary, the following outlines are based on standard techniques referenced in the context of STING agonist characterization.

1. Recombinant Protein-Based Binding Assays (e.g., Surface Plasmon Resonance - SPR or Homogeneous Time-Resolved Fluorescence - HTRF)

-

Objective: To determine the direct binding affinity (Kd) of E7766 to purified human STING protein.

-

Methodology Outline (HTRF as an example):

-

Reagents: His-tagged human STING protein, a d2-labeled STING ligand (tracer), and a Terbium cryptate-labeled anti-His antibody are utilized.[7]

-

Principle: This is a competitive assay where E7766 competes with the d2-labeled STING ligand for binding to the STING protein. When the Terbium-labeled antibody and the d2-labeled ligand are in close proximity due to binding to STING, a Fluorescence Resonance Energy Transfer (FRET) signal is generated.[7]

-

Procedure:

-

Varying concentrations of E7766 are dispensed into a microplate.

-

A fixed concentration of His-tagged human STING protein is added.

-

A pre-mixed solution of the d2-labeled STING ligand and the Terbium-labeled anti-His antibody is added.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The HTRF signal is measured using a compatible plate reader. A decrease in the FRET signal correlates with the displacement of the tracer by E7766.

-

-

Data Analysis: The IC50 value is determined from the resulting dose-response curve, which can then be used to calculate the dissociation constant (Kd).

-

2. Cell-Based Functional Assays (e.g., IFN-β Reporter Assay in PBMCs)

-

Objective: To measure the functional potency (EC50) of E7766 in a biologically relevant system by quantifying the induction of downstream signaling, such as the production of Interferon-beta (IFN-β).

-

Methodology Outline:

-

Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors representing different STING genotypes.

-

Stimulation: The PBMCs are treated with a range of concentrations of E7766.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for STING activation and subsequent IFN-β production.

-

Quantification: The concentration of IFN-β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The EC50 value, the concentration of E7766 that induces a half-maximal IFN-β response, is calculated from the dose-response curve.

-

Visualizing Molecular Interactions and Experimental Processes

STING Signaling Pathway Activated by E7766

Upon binding, E7766 activates the STING pathway, leading to a cascade of events that culminate in an anti-tumor immune response.[1] This pathway is depicted in the following diagram.

Caption: E7766 binds to and activates STING, initiating a signaling cascade.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates a typical workflow for a competitive binding assay to determine the binding affinity of E7766 for the STING protein.

Caption: A stepwise workflow for a competitive binding assay.

Logical Relationship: From Binding to Immune Response

The binding of E7766 to STING is the initiating event that leads to a potent anti-tumor immune response. This logical progression is outlined below.

Caption: Logical flow from E7766 binding to tumor cell death.

References

- 1. Facebook [cancer.gov]

- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 3. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]

- 7. revvity.com [revvity.com]

structural basis for E7766 disodium pan-genotypic activity

Disclaimer: E7766 Disodium and Hepatitis C Virus

Initial research indicates a misunderstanding regarding the therapeutic target of this compound. All available scientific literature identifies E7766 as a potent, pan-genotypic STIMULATOR of INTERFERON GENES (STING) agonist developed for cancer immunotherapy.[1][2][3][4][5] Its "pan-genotypic" activity refers to its effectiveness across various genetic variants of the human STING protein, not Hepatitis C Virus (HCV) genotypes.[1][2][3][4][5]

This document will proceed by addressing the core interest of the user's request—the structural basis for pan-genotypic activity against HCV—by focusing on a well-documented, approved pan-genotypic HCV therapeutic: the combination of Glecaprevir and Pibrentasvir . This combination therapy targets the HCV NS3/4A protease and NS5A protein, respectively, and offers a relevant and data-rich example of pan-genotypic antiviral drug design.

An In-Depth Technical Guide to the Structural Basis for Pan-Genotypic Activity of Glecaprevir/Pibrentasvir Against Hepatitis C Virus

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pan-Genotypic HCV Inhibition

The Hepatitis C virus (HCV) is a single-stranded RNA virus characterized by significant genetic diversity, classified into at least seven major genotypes and numerous subtypes.[6][7] This genetic variability has historically posed a significant challenge to the development of antiviral therapies, with early direct-acting antivirals (DAAs) often exhibiting genotype-specific efficacy. The advent of pan-genotypic inhibitors, effective against all major HCV genotypes, has revolutionized HCV treatment.[6][7][8]

This guide focuses on the combination of glecaprevir (GLE), an NS3/4A protease inhibitor, and pibrentasvir (PIB), an NS5A inhibitor. Together, they form a highly effective, pan-genotypic oral regimen for chronic HCV infection.[8][9] We will explore the structural and molecular mechanisms that enable these drugs to overcome the genetic diversity of HCV.

Glecaprevir (NS3/4A Protease Inhibitor)

Mechanism of Action

The HCV NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[10] Glecaprevir is a potent, competitive, peptidomimetic inhibitor of this protease.[6][10] By blocking the active site of NS3/4A, glecaprevir prevents viral polyprotein processing, thereby halting viral replication.[10]

Structural Basis for Pan-Genotypic Activity

The pan-genotypic activity of glecaprevir is rooted in its unique structural interactions with the highly conserved active site of the NS3/4A protease across different HCV genotypes. Crystal structures of glecaprevir in complex with NS3/4A from genotypes 1a, 3a, 4a, and 5a reveal the key to its broad efficacy.[6][7]

-

Conserved Binding Pocket: Glecaprevir binds to the protease's active site, which is structurally conserved across HCV genotypes.[6]

-

Optimized Molecular Interactions: Compared to earlier-generation protease inhibitors like grazoprevir, glecaprevir's structure allows for more robust and favorable interactions within the binding pocket. This enhanced binding affinity contributes to its improved potency against a wider range of genotypes.[6][7]

-

Resilience to Polymorphisms: The design of glecaprevir makes it less susceptible to natural amino acid variations (polymorphisms) found in the NS3/4A protease of different HCV genotypes. While certain resistance-associated substitutions (RASs), particularly at position D168, can reduce its potency, glecaprevir maintains high efficacy against wild-type proteases of all major genotypes.[6][7]

Quantitative Data: In Vitro Efficacy of Glecaprevir

The following table summarizes the in vitro efficacy of glecaprevir against a panel of laboratory and clinical isolates of various HCV genotypes.

| HCV Genotype/Subtype | Median EC50 (nM) |

| 1a | 0.08 - 4.6 |

| 1b | 0.08 - 4.6 |

| 2a | 0.08 - 4.6 |

| 2b | 0.08 - 4.6 |

| 3a | 0.08 - 4.6 |

| 4a | 0.08 - 4.6 |

| 4d | 0.08 - 4.6 |

| 5a | 0.08 - 4.6 |

| 6a | 0.08 - 4.6 |

| (Data sourced from DrugBank Online)[10] |

Pibrentasvir (NS5A Inhibitor)

Mechanism of Action

The HCV Non-Structural Protein 5A (NS5A) is a viral phosphoprotein that is essential for both viral RNA replication and the assembly of new virus particles.[11][12] Pibrentasvir is a potent inhibitor of NS5A, and by binding to this protein, it disrupts its normal function, thereby blocking viral replication and assembly.[11][12][13]

Structural Basis for Pan-Genotypic Activity

Pibrentasvir's pan-genotypic activity stems from its ability to effectively bind to the NS5A protein from all major HCV genotypes. While the exact crystal structure of pibrentasvir bound to NS5A is not as extensively detailed in the provided search results as that of glecaprevir, its mechanism is understood to be similar to other NS5A inhibitors.[11]

-

Targeting a Conserved Region: Pibrentasvir targets Domain I of the NS5A protein, a region that is critical for its function and is relatively conserved across genotypes.[11]

-

High Barrier to Resistance: Pibrentasvir is a next-generation NS5A inhibitor with a high barrier to resistance, meaning that multiple mutations are often required to significantly impact its efficacy.[14] This makes it effective against viral strains that may have developed resistance to earlier NS5A inhibitors.[14]

Quantitative Data: In Vitro Efficacy of Pibrentasvir

The following table summarizes the in vitro efficacy of pibrentasvir against various HCV genotypes.

| HCV Genotype | EC50 Range (pM) |

| 1 to 6 | 1.4 - 5.0 |

| (Data sourced from a review on HCV inhibitors)[14] |

Experimental Protocols

X-ray Crystallography of Glecaprevir-NS3/4A Complex

-

Protein Expression and Purification: The NS3/4A protease from various HCV genotypes (e.g., 1a, 3a, 4a, 5a) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Crystallization: The purified protease is co-crystallized with an excess of glecaprevir. Crystals are grown using vapor diffusion methods.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution.[6]

In Vitro HCV Replicon Assays

-

Cell Culture: Human hepatoma (Huh-7) cells are cultured.

-

Replicon Transfection: Cells are transfected with subgenomic HCV replicon RNA constructs that express a reporter gene (e.g., luciferase) and contain the NS3-NS5B coding region from various HCV genotypes.

-

Drug Treatment: The transfected cells are treated with serial dilutions of the antiviral drug (glecaprevir or pibrentasvir).

-

Efficacy Measurement: After a set incubation period (e.g., 72 hours), the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase signal). The EC50 value (the concentration of the drug that inhibits 50% of viral replication) is then calculated.[10]

Visualizations

HCV Replication Cycle and DAA Targets

Caption: Overview of the HCV lifecycle and the targets of direct-acting antivirals.

Glecaprevir's Mechanism of Action

Caption: Glecaprevir inhibits the NS3/4A protease, halting HCV polyprotein processing.

Conclusion

The pan-genotypic activity of the glecaprevir and pibrentasvir combination is a result of rational drug design that targets conserved regions of essential viral enzymes while maintaining high potency against the natural genetic diversity of HCV. Structural biology, particularly X-ray crystallography, has been instrumental in elucidating the precise molecular interactions that underpin this broad efficacy.[6][7] This understanding not only explains the clinical success of these agents but also provides a blueprint for the development of future antiviral therapies against other genetically diverse viruses.

References

- 1. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. targetedonc.com [targetedonc.com]

- 6. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Velpatasvir - Wikipedia [en.wikipedia.org]

- 14. A review on HCV inhibitors: Significance of non-structural polyproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist developed by Eisai Inc. that has demonstrated potent and pan-genotypic activity. Its unique chemical structure confers enhanced stability and binding affinity to the STING protein, leading to robust activation of the innate immune system. Preclinical studies have shown significant anti-tumor efficacy in various murine models, including those resistant to checkpoint inhibitors. E7766 has progressed to first-in-human clinical trials, where it has shown evidence of target engagement and a manageable safety profile. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of E7766, including detailed experimental methodologies and quantitative data to support further research and development in the field of cancer immunotherapy.

Introduction: The STING Pathway and the Rationale for E7766

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer. Activation of STING, a transmembrane protein in the endoplasmic reticulum, triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately mounting an anti-tumor immune response.

However, the therapeutic potential of first-generation STING agonists has been limited by factors such as enzymatic degradation and a lack of activity across all human STING genetic variants. E7766 was designed as a macrocycle-bridged STING agonist to overcome these limitations. Its unique structure, featuring a hydrocarbon linker between the two nucleobase moieties, locks the molecule in a bioactive conformation, enhancing its stability and affinity for the STING protein across multiple genotypes.

Mechanism of Action of E7766

E7766 activates the STING pathway, leading to a robust anti-tumor immune response. The key steps in its mechanism of action are outlined below.

STING Signaling Pathway Activated by E7766

Caption: STING signaling pathway activated by E7766.

Preclinical Development of E7766

The preclinical development of E7766 involved a comprehensive evaluation of its in vitro activity and in vivo efficacy in various cancer models.

In Vitro Activity

E7766 demonstrated potent and consistent activity across seven tested human STING genotypes in human peripheral blood mononuclear cells (PBMCs).[1][2] In contrast, a reference cyclic dinucleotide STING agonist showed weaker potency and significant variability across these genotypes.[1][2]

Table 1: In Vitro Activity of E7766 in Human PBMCs

| STING Genotype | E7766 IC50 (µM)[1][2] | Reference CDN IC50 (µM)[1][2] |

| WT | 0.15 - 0.79 | 1.88 - >50 |

| REF | 0.15 - 0.79 | 1.88 - >50 |

| HAQ | 0.15 - 0.79 | 1.88 - >50 |

| AQ | 0.15 - 0.79 | 1.88 - >50 |

| Q | 0.15 - 0.79 | 1.88 - >50 |

| H232R | 0.15 - 0.79 | 1.88 - >50 |

| R293Q | 0.15 - 0.79 | 1.88 - >50 |

In Vivo Efficacy

E7766 has shown significant anti-tumor activity in multiple syngeneic mouse tumor models.

In a dual-tumor model with CT26 cells implanted subcutaneously and in the liver, a single intratumoral injection of E7766 resulted in the complete regression of tumors in 90% of the animals, with no recurrence observed for over eight months.[3][4] The cured animals also demonstrated a robust immune memory response.[3]

Table 2: In Vivo Efficacy of E7766 in the CT26 Dual Tumor Model

| Treatment | Complete Response Rate | Duration of Response |

| E7766 (single intratumoral injection) | 90%[3][4] | > 8 months[3][4] |

| Vehicle Control | 0% | N/A |

Intravesical administration of E7766 in an orthotopic mouse model of BCG-unresponsive NMIBC demonstrated a dose-dependent and curative anti-tumor activity.[1][2] This was associated with a robust induction of IFNβ and CXCL10 within the bladder.[1][2]

In an orthotopic KRASG12D/+ Trp53-/- murine model of soft tissue sarcoma, intratumoral E7766 treatment led to durable tumor clearance, which was dependent on host STING expression and mediated by CD8+ T-cells.[5]

Clinical Development of E7766

E7766 is being evaluated in a first-in-human, open-label, multicenter Phase I/Ib clinical trial (NCT04144140) in patients with advanced solid tumors and lymphomas.[6]

Study Design and Objectives

The study consists of a dose-escalation part to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion part to assess safety and preliminary clinical activity.[6] E7766 is administered via intratumoral injection.[6]

Preliminary Clinical Data

As of the latest reports, 24 patients have been enrolled in the dose-escalation cohorts, receiving E7766 at doses ranging from 75 to 1000 µg.[7][8]

Table 3: Preliminary Clinical Data from the Phase I/Ib Trial of E7766 (NCT04144140)

| Parameter | Finding |

| Safety | |

| Most Frequent Treatment-Related Adverse Events | Chills, fever, fatigue[7][8] |

| Efficacy | |

| Best Overall Response | Stable Disease in 33.3% of patients[7][8] |

| Pharmacodynamics | |

| Cytokine Induction | Transient increases in plasma IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection[7][8] |

| Gene Expression | Increased expression of interferon-related and STING pathway genes in blood and tumor tissue[7][9] |

Experimental Protocols (Representative)

The following are representative protocols for key experiments in the evaluation of STING agonists like E7766.

In Vitro STING Activation Assay in Human PBMCs

Objective: To determine the potency of E7766 in activating the STING pathway in human immune cells.

Methodology:

-

Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs in 96-well plates at a density of 2 x 105 cells/well in RPMI-1640 medium supplemented with 10% FBS.

-

Treat cells with a serial dilution of E7766 or a reference STING agonist for 24 hours.

-

Harvest the supernatant and measure the concentration of IFN-β using a commercially available ELISA kit.

-

Calculate the IC50/EC50 values by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Efficacy Study in a Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of E7766 in an immunocompetent mouse model.

Methodology:

-

Implant CT26 colon carcinoma cells (5 x 105 cells) subcutaneously into the flank of BALB/c mice.

-

When tumors reach an average volume of 100 mm3, randomize mice into treatment groups.

-

Administer E7766 or vehicle control via intratumoral injection.

-

Measure tumor volume twice weekly using calipers.

-

Monitor animal survival and body weight.

-

At the end of the study, tumors can be harvested for histological and immunological analysis.

Developmental Workflow

The discovery and development of E7766 followed a logical progression from preclinical research to clinical investigation.

Caption: Developmental workflow of E7766.

Conclusion and Future Directions

E7766 represents a promising next-generation STING agonist with a unique macrocyclic structure that confers pan-genotypic activity and potent anti-tumor immunity. Preclinical data have demonstrated its ability to induce complete and durable tumor regression in various models. The ongoing Phase I/Ib clinical trial will provide crucial insights into its safety, tolerability, and preliminary efficacy in cancer patients. Future research should focus on identifying predictive biomarkers of response, exploring combination therapies with other immunotherapies such as checkpoint inhibitors, and evaluating its potential in a broader range of cancer types. The development of E7766 highlights the therapeutic potential of targeting the STING pathway for the treatment of cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 4. targetedonc.com [targetedonc.com]

- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. jitc.bmj.com [jitc.bmj.com]

E7766 Disodium: A Pan-Genotypic STING Agonist Bridging Innate and Adaptive Immunity for Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

E7766 disodium is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent pan-genotypic activity and significant antitumor effects in preclinical and early clinical studies. By activating the STING pathway, E7766 effectively bridges the innate and adaptive immune systems, leading to a robust and durable anti-tumor response. This technical guide provides a comprehensive overview of the mechanism of action, role in innate and adaptive immunity, quantitative data from key studies, and detailed experimental protocols relevant to the study of E7766.

Introduction to this compound

E7766 is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the STING protein, a critical component of the innate immune system that detects cytosolic DNA.[1] Its unique macrocycle-bridged structure enhances its stability and binding affinity to various human STING protein isoforms, overcoming limitations of previous STING agonists that showed variability in activity across different genotypes.[2] E7766 has been investigated for intratumoral and intravesical administration in solid tumors and non-muscle invasive bladder cancer, respectively.[2]

Mechanism of Action: The STING Pathway Activation

E7766 exerts its immunostimulatory effects by directly binding to and activating the STING protein located on the endoplasmic reticulum of immune cells.[3] This binding event triggers a conformational change in the STING protein, leading to its translocation to the Golgi apparatus and subsequent activation of a downstream signaling cascade.

The core mechanism involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1] Activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs), primarily IFN-α and IFN-β.[1][4] Simultaneously, the STING pathway also activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines and chemokines.[1]

Figure 1: E7766-induced STING signaling pathway.

Role in Innate and Adaptive Immunity

The activation of the STING pathway by E7766 serves as a critical bridge between the innate and adaptive immune systems, orchestrating a multi-faceted anti-tumor response.

Activation of Innate Immunity

The initial response to E7766 is driven by the innate immune system. The production of type I IFNs and other pro-inflammatory cytokines by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, within the tumor microenvironment (TME) leads to:

-

Enhanced Antigen Presentation: Type I IFNs upregulate the expression of major histocompatibility complex (MHC) class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs).

-

DC Maturation and Activation: E7766 promotes the maturation and activation of DCs, enhancing their ability to process and present tumor-associated antigens (TAAs) to naive T cells.

-

Recruitment of Immune Cells: The secretion of chemokines, such as CXCL10, attracts other immune cells, including natural killer (NK) cells and T cells, to the tumor site.[2]

Priming of Adaptive Immunity

The activated innate immune response directly primes and potentiates the adaptive immune system for a targeted and durable anti-tumor attack.

-

CTL-Mediated Tumor Killing: Activated DCs present TAAs to naive CD8+ T cells in the draining lymph nodes, leading to their differentiation into tumor-specific CTLs. These CTLs then infiltrate the tumor and directly kill cancer cells.[5][6] The anti-tumor effect of E7766 has been shown to be dependent on CD8+ T cells.[5]

-

Induction of Immune Memory: Preclinical studies have shown that E7766 treatment can lead to the development of a long-lasting immune memory response, enabling the host to recognize and eliminate tumor cells upon re-challenge.[2][7]

Figure 2: Overview of the innate and adaptive immune response to E7766.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of E7766

| Parameter | Model System | Treatment | Result | Reference |

| In Vitro Potency | Human PBMCs | E7766 | IC50: 0.15-0.79 μM across 7 human STING genotypes | [2] |

| Tumor Growth Inhibition | CT26 dual tumor model (subcutaneous & liver) | Single intratumoral injection | 90% of tumors resolved with no recurrence for over 8 months | [2][6] |

| Survival | KRASG12D/+ Trp53−/− sarcoma model | Intratumoral E7766 (3-9 mg/kg) | Significant increase in overall survival | [5][8] |

| Cytokine Induction | Mouse model of NMIBC | Intravesical E7766 | Dose-dependent induction of IFN-β and CXCL10 in the bladder | [2] |

Table 2: Phase I Clinical Trial Data (NCT04144140)

| Parameter | Details | Result | Reference |

| Study Design | Dose-escalation study in patients with advanced solid tumors or lymphomas | N=24 patients | [9][10] |

| Dosing | Intratumoral injections from 75 to 1000 µg | Manageable safety profile | [10][11] |

| Clinical Response | Best overall response | 33.3% (8 out of 24) of patients achieved stable disease | [10] |

| Pharmacodynamics | Plasma cytokine levels | Transient increases in IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection | [5] |

| Gene Expression | Blood and tumor samples | Increased expression of interferon-related and STING pathway genes | [5] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of E7766.

Intratumoral Administration in a Murine Tumor Model

This protocol describes the establishment of a syngeneic tumor model and the subsequent intratumoral administration of E7766.

Materials:

-

CT26 colon carcinoma cells

-

BALB/c mice (6-8 weeks old)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound, sterile solution

-

Insulin syringes with a 28-30 gauge needle

-

Calipers

Procedure:

-

Tumor Cell Culture: Culture CT26 cells in complete medium to ~80% confluency.

-

Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Intratumoral Injection: Prepare the desired concentration of E7766 in sterile saline. Slowly inject a defined volume (e.g., 50 µL) of the E7766 solution or vehicle control directly into the center of the tumor.

-

Post-Treatment Monitoring: Continue to monitor tumor growth and the overall health of the mice.

CD8+ T-Cell Depletion in Mice

This protocol outlines the in vivo depletion of CD8+ T cells to assess their role in the anti-tumor efficacy of E7766.

Materials:

-

Anti-mouse CD8α depleting antibody (e.g., clone 53-6.7 or YTS 169.4)

-

Isotype control antibody (e.g., rat IgG2b)

-

Sterile PBS

-

Syringes and needles for intraperitoneal injection

-

Flow cytometer and antibodies for verifying depletion (e.g., anti-CD3, anti-CD4, anti-CD8)

Procedure:

-

Antibody Preparation: Dilute the anti-CD8α antibody and the isotype control in sterile PBS to the desired concentration (typically 100-250 µg per mouse).

-

Depletion Schedule: Administer the antibody via intraperitoneal injection. A common schedule is to inject the antibody on days -3, -1, and then every 3-4 days relative to the start of the E7766 treatment.

-

Verification of Depletion: Collect blood samples from a subset of mice 24-48 hours after the first or second antibody injection. Perform flow cytometry on peripheral blood mononuclear cells (PBMCs) to confirm the depletion of CD8+ T cells.

-

E7766 Treatment: Proceed with the E7766 treatment as described in Protocol 5.1 in both the CD8-depleted and isotype control groups.

-

Data Analysis: Compare the tumor growth and survival between the E7766-treated CD8-depleted group and the E7766-treated isotype control group to determine the contribution of CD8+ T cells to the therapeutic effect.

Generation of STING Knockout Mice using CRISPR/Cas9

This protocol provides a general workflow for creating STING knockout mice to study the target specificity of E7766.

Materials:

-

Cas9 mRNA or protein

-

Single guide RNA (sgRNA) targeting the mouse Tmem173 (STING) gene

-

Fertilized mouse embryos

-

Microinjection equipment

-

Pseudopregnant female mice

-

Genotyping reagents (PCR primers, DNA polymerase)

Procedure:

-

sgRNA Design and Synthesis: Design and synthesize sgRNAs that target a critical exon of the Tmem173 gene.

-

Microinjection: Prepare a microinjection mix containing Cas9 mRNA/protein and the sgRNA. Microinject this mixture into the pronucleus or cytoplasm of fertilized mouse embryos.

-

Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.

-

Founder Screening: Genotype the resulting pups by PCR amplification of the target region followed by DNA sequencing to identify founders with mutations in the Tmem173 gene.

-

Breeding and Colony Establishment: Breed the founder mice to establish a stable STING knockout mouse line.

-

Confirmation of Knockout: Confirm the absence of STING protein expression in the knockout mice using Western blotting or flow cytometry.

-

Experimental Use: Utilize the STING knockout mice in efficacy studies with E7766 to demonstrate that its anti-tumor activity is STING-dependent.

Figure 3: General experimental workflow for preclinical evaluation of E7766.

Conclusion

This compound is a promising immuno-oncology agent that effectively activates both innate and adaptive immunity through the STING pathway. Its pan-genotypic activity and demonstrated efficacy in preclinical models and early clinical trials highlight its potential as a novel cancer immunotherapy. The information and protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of E7766.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. ichor.bio [ichor.bio]

- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Intratumoral Administration of High-Concentration Nitric Oxide and Anti-mPD-1 Treatment Improves Tumor Regression Rates and Survival in CT26 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Mouse CD8 Antibody Purified in vivo Gold™ | Leinco [leinco.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Downstream Signaling Pathways Activated by E7766 Disodium

Introduction

E7766 disodium is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist designed for enhanced stability and potent, pan-genotypic activity.[1][2][3] As a key mediator of innate immunity, the STING pathway, when activated, initiates a robust anti-tumor response.[4] E7766 harnesses this pathway to induce both innate and adaptive immunity, making it a promising agent in cancer immunotherapy.[5][6] This technical guide provides a detailed overview of the downstream signaling cascades activated by E7766, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.

Core Signaling Mechanism: STING Pathway Activation

E7766 functions as a direct agonist of the STING protein, which is primarily located in the endoplasmic reticulum.[4][7] Its unique macrocycle-bridged structure allows for a conformationally rigid, U-shaped structure that enhances its binding affinity and efficacy across multiple human STING genotypes.[1][5] The activation of STING by E7766 initiates a cascade of downstream signaling events, primarily centered around two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1][8][9]

Upon binding E7766, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[10] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][8] Activated TBK1 then phosphorylates IRF3, causing it to dimerize and translocate to the nucleus.[10] Concurrently, the STING pathway activation also promotes the activation of the IκB kinase (IKK) complex, leading to the activation and nuclear translocation of NF-κB.[1][11]

In the nucleus, these transcription factors drive the expression of a wide array of genes, most notably Type I interferons (IFN-α and IFN-β) and a suite of pro-inflammatory cytokines and chemokines.[1][6]

Downstream Immunological Consequences

The cytokines and chemokines produced following STING activation orchestrate a broad and potent anti-tumor immune response.[5]

-

Innate Immune Activation : The secretion of Type I IFNs and other cytokines like TNF-α and IL-6 activates innate immune cells.[6][12] This creates a pro-inflammatory tumor microenvironment (TME), which is critical for overcoming immune tolerance.[5]

-

Dendritic Cell (DC) Maturation : Type I IFNs are powerful activators of dendritic cells. This leads to enhanced cross-presentation of tumor-associated antigens (TAAs) by DCs to cytotoxic T lymphocytes (CTLs).[1]

-

T Cell and NK Cell Recruitment : The pathway induces chemokines such as CXCL10 (also known as IP-10), which are potent chemoattractants for effector cells like CD8+ T cells and Natural Killer (NK) cells, promoting their infiltration into the tumor.[2][5]

-

Effector Cell-Mediated Killing : The recruited and activated CD8+ T cells and NK cells recognize and eliminate tumor cells, leading to tumor regression.[1][13] Studies have shown that the therapeutic effect of E7766 is dependent on CD8+ T cells.[13]

-

Immune Memory : A key outcome of this robust immune activation is the generation of a durable, long-term immune memory against the tumor.[3][14] In preclinical models, animals cured by E7766 treatment were able to reject a subsequent re-challenge with the same tumor cells.[2][14]

-

Upregulation of Immune Checkpoints : Activation of this pathway can also lead to increased expression of immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1) and CD8 at both RNA and protein levels.[12][15]

Quantitative Data Summary

The activity of E7766 has been quantified in various biochemical, cellular, and clinical assays.

Table 1: Biochemical and In Vitro Cellular Potency

| Parameter | System | Value | Reference |

| Binding Affinity (Kd) | Recombinant STING Protein | 40 nM | [15][16] |

| Cellular Activity (IC50) | Human PBMCs (7 genotypes) | 0.15 - 0.79 µM | [2][17] |

| Cellular Activity (EC50) | Human STING Variant: Wild-Type | 1.0 µM | [16] |

| Cellular Activity (EC50) | Human STING Variant: HAQ | 2.2 µM | [16] |

| Cellular Activity (EC50) | Human STING Variant: AQ | 1.2 µM | [16] |

| Cellular Activity (EC50) | Human STING Variant: REF | 4.9 µM | [16] |

Table 2: Clinical Pharmacodynamic Biomarkers (Phase I/Ib Study)

| Biomarker | Observation | Dose Range | Time Point | Reference |

| Plasma Cytokines | Transient increase in IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b | 75 - 1000 µg | Within 10 hours post-injection | [12][15][18] |

| IP-10 (CXCL10) | Significantly higher than baseline | 600 µg or 780 µg | 6 hours post-injection | [6] |

| IFN-β | Significantly higher than baseline | 600 µg or 780 µg | 6 hours post-injection | [6] |

| Gene Expression | Increased expression of IFN-related and STING genes in blood and tumor | All dose levels | Post-injection | [12][15][19] |

| Protein Expression | Increased PD-L1 and CD8 expression in some patients | All dose levels | Post-injection | [12][15][19] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize the downstream effects of E7766.

1. Western Blot for IRF3 Phosphorylation

This protocol is for detecting the phosphorylated form of IRF3, a key marker of STING pathway activation.

-

Cell Culture and Treatment : Culture immune cells (e.g., THP-1 monocytes or RAW 264.7 macrophages) to 80% confluency. Treat cells with this compound at desired concentrations (e.g., 0.1 - 10 µM) for a specified time course (e.g., 0, 30, 60, 120 minutes).

-

Lysate Preparation : Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C. Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize bands using a chemiluminescence imaging system. Re-probe the membrane for total IRF3 and a loading control like GAPDH or β-actin.

2. Multiplex Cytokine Assay (Luminex)

This method allows for the simultaneous quantification of multiple cytokines and chemokines from plasma or cell culture supernatants.[13]

-

Sample Collection : Collect patient plasma at baseline and various time points post-E7766 injection (e.g., 2, 6, 10, 24 hours).[12] For in vitro studies, collect supernatant from E7766-treated cell cultures. Centrifuge to remove debris.

-

Assay Preparation : Use a commercially available multiplex bead-based assay kit (e.g., Milliplex MAP). Prepare standards and quality controls according to the manufacturer's instructions.

-

Incubation : Add 25 µL of standards, controls, and samples to a 96-well plate. Add 25 µL of antibody-conjugated magnetic beads to each well. Incubate on a shaker for 2 hours at room temperature or overnight at 4°C.

-

Detection Antibody : Wash the beads using a magnetic plate washer. Add detection antibodies to each well and incubate on a shaker for 1 hour at room temperature.

-

Streptavidin-PE : Add Streptavidin-Phycoerythrin (SAPE) and incubate for 30 minutes on a shaker.

-

Data Acquisition : Wash the beads. Resuspend beads in sheath fluid. Acquire data on a Luminex instrument (e.g., Luminex 200).

-

Analysis : Analyze the median fluorescent intensity (MFI) using the kit-specific software to calculate cytokine concentrations based on the standard curve.

3. RNA Sequencing (RNAseq) for Gene Expression Profiling

This protocol outlines the workflow for analyzing changes in gene expression in tumor tissue or peripheral blood mononuclear cells (PBMCs) following E7766 treatment.[15]

-

Sample Collection and RNA Extraction : Obtain tumor biopsies or isolate PBMCs from blood samples before and after treatment. Immediately stabilize RNA using a suitable reagent (e.g., RNAlater) or flash-freeze in liquid nitrogen. Extract total RNA using a column-based kit (e.g., RNeasy Kit) or TRIzol, including a DNase I treatment step.

-

Quality Control : Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Samples should have a high RNA Integrity Number (RIN > 7).

-

Library Preparation : Use a commercial RNAseq library preparation kit. Start with poly(A) selection to enrich for mRNA. Fragment the mRNA and synthesize first-strand and second-strand cDNA. Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplification and Sequencing : Amplify the library using PCR. Purify the library and assess its quality and concentration. Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis :

-

Quality Control : Use tools like FastQC to check raw read quality.

-

Alignment : Align reads to a reference human genome (e.g., GRCh38) using an aligner like STAR.

-

Quantification : Count reads per gene using tools like featureCounts or HTSeq.

-

Differential Expression : Perform differential gene expression analysis between pre- and post-treatment samples using packages like DESeq2 or edgeR in R. Identify genes with a significant false discovery rate (FDR < 0.05) and log2 fold change > 1.

-

Pathway Analysis : Use gene set enrichment analysis (GSEA) or similar tools to identify upregulated or downregulated pathways (e.g., interferon signaling, inflammatory response).

-

Conclusion

This compound is a potent, pan-genotypic STING agonist that activates a well-defined downstream signaling cascade involving the TBK1-IRF3 and NF-κB axes.[1] This activation results in the production of Type I interferons and a host of pro-inflammatory cytokines, which collectively remodel the tumor microenvironment from an immunologically "cold" to a "hot" state.[5][13] The subsequent recruitment and activation of cytotoxic T cells and NK cells drive effective tumor clearance and establish long-term immune memory.[2][13] The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers dedicated to advancing STING-targeted cancer immunotherapies.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. Different modulation of STING/TBK1/IRF3 signaling by advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 19. jitc.bmj.com [jitc.bmj.com]

E7766 Disodium: A Technical Guide to STING-Mediated Type I Interferon Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7766 disodium is a novel, structurally distinct macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent, pan-genotypic antitumor activity.[1][2] By activating the STING pathway, E7766 initiates a robust innate immune response, characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the induction of a potent and durable adaptive antitumor immunity.[3][4] This technical guide provides an in-depth overview of the mechanism of action of E7766, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction: The STING Pathway and Cancer Immunotherapy

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.[4][5] Activation of STING, a protein residing in the endoplasmic reticulum, triggers a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.[4][6] This, in turn, bridges the innate and adaptive immune systems, leading to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming of tumor-specific T cells.[4][7] The therapeutic activation of the STING pathway by agonists like E7766 represents a promising strategy in cancer immunotherapy, particularly for overcoming resistance to existing treatments.[8][9]

This compound: A Novel Macrocycle-Bridged STING Agonist

E7766 is a synthetic, macrocycle-bridged cyclic dinucleotide (CDN) designed for enhanced stability and binding affinity to the STING protein.[2][6] Its unique structure, featuring a transannular macrocyclic bridge between the nucleic acid bases, locks the molecule in a bioactive conformation, leading to substantially enhanced potency and broad activity across all major human STING variants.[2] This pan-genotypic activity is a significant advantage over earlier STING agonists that showed species-specific or allele-specific limitations.[1][10]

Mechanism of Action: Induction of Type I Interferon